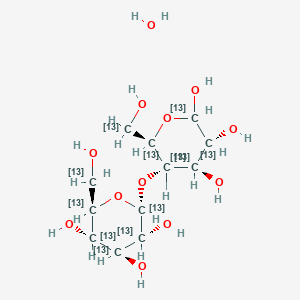
D-(+)-Maltose monohydrate-UL-13C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Maltose monohydrate-UL-13C12 is a stable isotope-labeled compound of maltose, a disaccharide composed of two glucose units. The “UL-13C12” designation indicates that all twelve carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in the fields of chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-(+)-Maltose monohydrate-UL-13C12 typically involves the enzymatic or chemical conversion of glucose labeled with carbon-13. The process begins with the fermentation of glucose-13C, followed by the enzymatic action of maltase to form maltose. The reaction conditions are carefully controlled to ensure the complete incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using microorganisms that can metabolize glucose-13C. The resulting maltose is then purified and crystallized to obtain the monohydrate form. The production process is optimized to achieve high yields and purity of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
D-(+)-Maltose monohydrate-UL-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form maltobionic acid.
Reduction: Reduction reactions can convert maltose to maltitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reagents such as acetic anhydride and methyl iodide are used under basic or acidic conditions.
Major Products Formed
Oxidation: Maltobionic acid
Reduction: Maltitol
Substitution: Various acylated and alkylated derivatives of maltose
Wissenschaftliche Forschungsanwendungen
D-(+)-Maltose monohydrate-UL-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to investigate carbohydrate metabolism.
Biology: Employed in studies of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in research on glucose metabolism and diabetes.
Industry: Applied in the development of labeled compounds for use in food science and nutrition research.
Wirkmechanismus
The mechanism of action of D-(+)-Maltose monohydrate-UL-13C12 involves its metabolism by enzymes such as maltase and amylase. These enzymes hydrolyze the glycosidic bond between the glucose units, releasing glucose-13C, which can then be tracked in metabolic pathways. The labeled glucose allows researchers to study the dynamics of carbohydrate metabolism and the effects of various metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-(+)-Glucose-UL-13C6: A labeled glucose compound used in similar metabolic studies.
D-(+)-Lactose monohydrate-UL-13C12: A disaccharide composed of glucose and galactose, labeled with carbon-13.
D-(+)-Sucrose-UL-13C12: A disaccharide of glucose and fructose, labeled with carbon-13.
Uniqueness
D-(+)-Maltose monohydrate-UL-13C12 is unique due to its specific labeling of all twelve carbon atoms with carbon-13, making it particularly useful for detailed metabolic studies. Its structure as a disaccharide of two glucose units also provides distinct advantages in studying carbohydrate metabolism compared to other labeled disaccharides.
Eigenschaften
Molekularformel |
C12H24O12 |
|---|---|
Molekulargewicht |
372.22 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxy(113C)methyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1; |
InChI-Schlüssel |
WSVLPVUVIUVCRA-KOOFFJCXSA-N |
Isomerische SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13C@H](O1)O[13C@@H]2[13C@H](O[13CH]([13C@@H]([13C@H]2O)O)O)[13CH2]O)O)O)O)O.O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


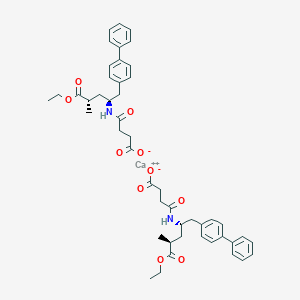
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
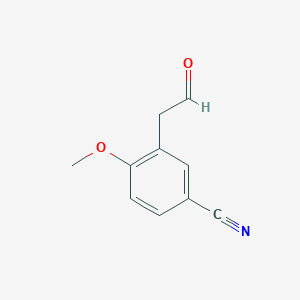

![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
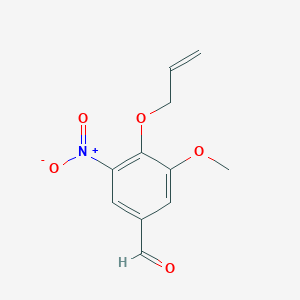
![5-[2-[[6-[[(2R)-2-Amino-3-mercapto-1-oxopropyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxy-uridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13843311.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
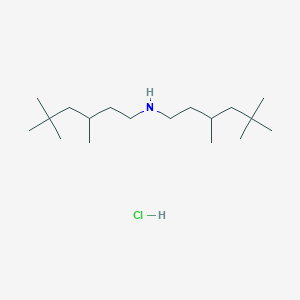
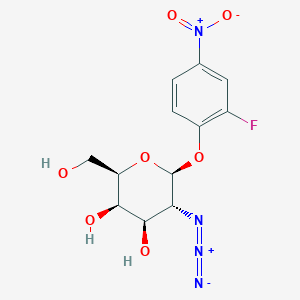
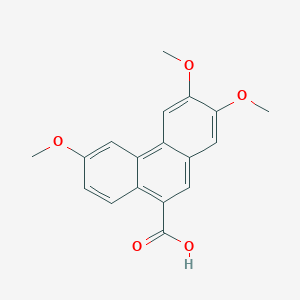

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
